2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
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Overview
Description
2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a chloro group, a benzamide moiety, and a hydroxyoxolan ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be carried out using diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of recoverable catalysts and ultrasonic irradiation can enhance the yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group in the oxolan ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the chloro group can produce amines.
Scientific Research Applications
2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Benzamide derivatives, including this compound, are explored for their potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The chloro group and benzamide moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-hydroxyethyl)benzamide
- 2-chloro-N-(3-hydroxypropyl)benzamide
- 2-chloro-N-(4-hydroxybutyl)benzamide
Uniqueness
2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is unique due to the presence of the hydroxyoxolan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications in various fields.
Properties
IUPAC Name |
2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-10-4-2-1-3-9(10)11(15)14-7-12(16)5-6-17-8-12/h1-4,16H,5-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIQQYGRYBQSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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